molecular formula C15H32O5 B1671894 Monolaurin CAS No. 27215-38-9

Monolaurin

Cat. No. B1671894
CAS RN: 27215-38-9
M. Wt: 292.41 g/mol
InChI Key: RZRNAYUHWVFMIP-KTKRTIGZSA-N
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Description

Monolaurin, also known as glycerol monolaurate, glyceryl laurate, and 1-lauroyl-glycerol, is a monoglyceride . It is the mono-ester formed from glycerol and lauric acid . Its chemical formula is C15H30O4 . Monolaurin is found in coconut oil and may be similar to other monoglycerides found in human breast milk . It is most commonly used as a surfactant in cosmetics, such as deodorants . As a food additive, it is also used as an emulsifier or preservative .


Synthesis Analysis

Monolaurin is synthesized by esterification of lauric acid with glycerol . The process involves using a lauric acid:glycerol molar ratio of 1:1, 2 wt % of catalyst and 140 °C, reaching to 33% of monolaurin selectivity . The decrease in lauric acid:glycerol molar ratio was significant to enhance the monolaurin production .


Molecular Structure Analysis

The molecular structure of Monolaurin consists of a glycerol backbone esterified at one position with lauric acid, a 12-carbon long-chain fatty acid . Its molecular formula is C15H30O4 .


Chemical Reactions Analysis

Monolaurin is synthesized through the esterification of glycerol and lauric acid . The reaction is catalyzed by zinc laurate . The conversion of nearly 70% was achieved under optimal conditions .


Physical And Chemical Properties Analysis

Monolaurin is a monoglyceride formed from glycerol and lauric acid . Its chemical formula is C15H30O4 . It is found in coconut oil and is similar to other monoglycerides found in human breast milk .

Scientific Research Applications

Antimicrobial Activities

Monolaurin exhibits significant antimicrobial properties against various bacteria, fungi, and viruses. It has been found to act synergistically with other antimicrobials like nisin against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The presence of food components like fat or starch can reduce its antibacterial effectiveness, suggesting a careful consideration of its application in food products (Zhang et al., 2009). Moreover, monolaurin has shown potential in fighting Candida albicans biofilms, indicating its usefulness in addressing oral candidiasis and enhancing host immune response (Seleem et al., 2016).

Food Preservation

Monolaurin-based food-grade nano-micelles loaded with nisin Z have been developed for their synergistic antimicrobial action against Staphylococcus aureus, highlighting its potential in enhancing food safety and extending shelf life of food products (Sadiq et al., 2016). Additionally, monolaurin microemulsions have been shown to inhibit the growth of various microorganisms, including Bacillus subtilis and Aspergillus niger, underscoring its role as a natural antimicrobial preservative in food (Fu et al., 2009).

Health Benefits and Potential Therapeutic Applications

Research has explored the bioactive properties of monolaurin, including its role as an antibacterial, immune system enhancer, and antiviral agent. It has been suggested that monolaurin could be beneficial against enveloped viruses, indicating its potential in boosting the immune system and warding off viral attacks, including SARS-CoV-2 (Subroto & Indiarto, 2020). Furthermore, its antifungal activity in vivo against Candida albicans supports the possibility of using monolaurin in treating oral candidiasis, showcasing its therapeutic potential (Seleem et al., 2018).

Novel Applications

Monolaurin has been investigated for its preservative ability against food spoilage fungi and pathogenic bacteria, demonstrating better inhibition abilities than traditional preservatives like potassium sorbate or sodium benzoate. Its mode of action includes altering membrane permeability and fluidity, highlighting its potential as a novel food preservative (Luo et al., 2014). Another study explored its effects on oral microbe-host transcriptome and metabolome, indicating its ability to modulate the immune response and metabolite production, further supporting its multifaceted applications (Silva et al., 2018).

Safety And Hazards

Monolaurin is generally recognized as safe . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If not breathing, give artificial respiration . If swallowed, rinse mouth with water .

Future Directions

Monolaurin has potential applications in medicine, sanitization, and food preservation . It has been suggested that monolaurin could be used to create a new antibiotic or antiviral medication that’s effective against a broad spectrum of microbes . Circulating monolaurin, which has well-known antiviral and antibacterial properties, was higher in protected subjects, suggesting a potential defensive role against SARS-CoV-2 infection .

properties

IUPAC Name

2,3-dihydroxypropyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIWANIATODDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041275
Record name 1-Monolaurin
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Molecular Weight

274.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Liquid
Record name Dodecanoic acid, 2,3-dihydroxypropyl ester
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Record name Dodecanoic acid, monoester with 1,2,3-propanetriol
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Product Name

2,3-Dihydroxypropyl dodecanoate

CAS RN

142-18-7, 27215-38-9, 67701-26-2
Record name 1-Monolaurin
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Record name Glyceryl monolaurate
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Record name Dodecanoic acid, 2,3-dihydroxypropyl ester
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Record name Dodecanoic acid, monoester with 1,2,3-propanetriol
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Record name 2,3-dihydroxypropyl laurate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,540
Citations
S Lieberman, MG Enig, HG Preuss - Alternative & Complementary …, 2006 - liebertpub.com
… of monolaurin. There do not appear to be any clear data concerning how much monolaurin is … Monolaurin is many times more biologically active than lauric acid in killing viruses and …
Number of citations: 219 www.liebertpub.com
FO Nitbani, PJP Tjitda, F Nitti, J Jumina… - ChemBioEng …, 2022 - Wiley Online Library
… acid, 1‐monolaurin, and 2‐monolaurin. These components … monolaurin can be used as antibacterial, antifungal, and antiviral with broad‐spectrum inhibition. Lauric acid and monolaurin …
Number of citations: 19 onlinelibrary.wiley.com
E Subroto, R Indiarto - Food Res, 2020 - researchgate.net
Monolaurin is monoacylglycerol which is a bioactive lipid since it can affect the human biological systems. This review discusses the bioactive properties of monolaurin, especially its …
Number of citations: 23 www.researchgate.net
H Zhang, H Wei, Y Cui, G Zhao… - Journal of food …, 2009 - Wiley Online Library
… was reduced by fat or starch while the monolaurin activity … of monolaurin as a nontraditional preservative in food products. Results from this study suggest the potential use of monolaurin …
Number of citations: 70 ift.onlinelibrary.wiley.com
HG Preuss, B Echard, M Enig, I Brook… - Molecular and cellular …, 2005 - Springer
… In another study [17], we examined the effects of a variety of essential oils and monolaurin … In vitro, monolaurin’s effects mirrored those of origanum oil. The combination of monolaurin …
Number of citations: 253 link.springer.com
M Dufour, JM Manson, PJ Bremer… - Applied and …, 2007 - Am Soc Microbiol
… of monolaurin-resistant E. faecalis mutants. We propose that monolaurin resistance in these … their cell surface hydrophobicity limiting the access of monolaurin to a potential target in the …
Number of citations: 41 journals.asm.org
JK Branen, PM Davidson - International journal of food microbiology, 2004 - Elsevier
… monolaurin interacted additively against this microorganism. EDTA synergistically enhanced the activity of nisin, monolaurin, … , lysozyme, and monolaurin with EDTA were bactericidal to …
Number of citations: 440 www.sciencedirect.com
E Skřivanová, M Marounek, V Benda… - Veterinární …, 2006 - publikace.k.utb.cz
The antimicrobial activity of fatty acids, monolaurin, citric, succinic, fumaric, malic and lactic acid was determined in cultures of two strains of Escherichia coli, three strains of Salmonella …
Number of citations: 263 publikace.k.utb.cz
JC Hierholzer, JJ Kabara - Journal of Food Safety, 1982 - Wiley Online Library
… that monolaurin … as monolaurin+F. The value of the organic additives in the mixtures is shown by the obvious difference in virucidal activity between monolaurin alone and monolaurin …
Number of citations: 142 onlinelibrary.wiley.com
M Blaszyk, RA Holley - International journal of food microbiology, 1998 - Elsevier
Interactions of monolaurin, eugenol (phenolic compound) and sodium citrate (chelator) on the growth of six organisms including common meat spoilage (Lactobacillus curvatus, …
Number of citations: 267 www.sciencedirect.com

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